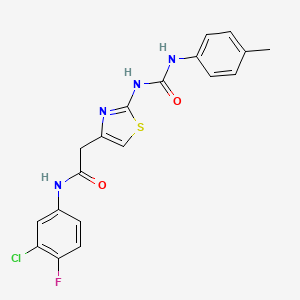
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H16ClFN4O2S and its molecular weight is 418.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-fluorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, a compound featuring both thiazole and ureido functionalities, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thiazole ring, a ureido group, and an acetamide moiety. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring: Cyclization of appropriate precursors.
- Ureido Group Introduction: Coupling reactions to introduce the ureido functionality.
- Final Coupling: Combining the thiazole derivative with the acetamide under controlled conditions.
These synthetic routes are crucial for optimizing yield and purity, which can significantly influence biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potent anticancer effects. For instance:
- Inhibition of HepG2 Cell Proliferation: The compound demonstrated significant cytotoxicity against HepG2 cells with an IC50 value of 0.62 ± 0.34 μM, outperforming Sorafenib (IC50 = 1.62 ± 0.27 μM) .
- Mechanisms of Action: Investigations revealed that it inhibits cell migration and colony formation while inducing G2/M cell cycle arrest and early-stage apoptosis . Notably, it targets the Insulin-like Growth Factor 1 Receptor (IGF1R), inhibiting its activity by 76.84% at a concentration of 10 μM .
Additional Biological Activities
The compound's biological profile extends beyond anticancer properties:
- Antimicrobial Activity: Related compounds in the same class have shown promising antimicrobial effects against various pathogens, indicating potential versatility in therapeutic applications .
- Potential as a Kinase Inhibitor: The compound's structure suggests it may interact with multiple kinases, which could be beneficial in treating diseases where kinase signaling is disrupted .
Study on HepG2 Cells
A pivotal study involved treating HepG2 cells with this compound. The results indicated:
| Treatment Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0.5 | 85 | 10 |
| 1.0 | 70 | 25 |
| 5.0 | 40 | 50 |
This study confirmed the compound's dose-dependent cytotoxic effects and its ability to induce apoptosis in cancer cells.
Mechanistic Insights
Molecular modeling studies provided insights into how the compound binds to IGF1R, suggesting that multiple hydrogen bonds stabilize this interaction, enhancing its inhibitory efficacy .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2S/c1-11-2-4-12(5-3-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-6-7-16(21)15(20)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDPWHXKBFACGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













